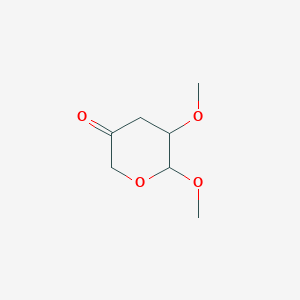

5,6-Dimethoxyoxan-3-one

Description

5,6-Dimethoxyoxan-3-one (CAS: 835640-79-4) is a cyclic ester derivative of 1,4-dioxan-2-one with a stereospecific structure. Its IUPAC name is (3S,5S,6S)-5,6-dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one, and its molecular formula is C₉H₁₆O₅ (molecular weight: 204.22 g/mol) . The compound features methoxy groups at positions 5 and 6, along with methyl substituents at positions 3, 5, and 6.

The dioxanone core imparts reactivity typical of cyclic esters, such as susceptibility to hydrolysis or ring-opening polymerization.

Propriétés

Numéro CAS |

63953-05-9 |

|---|---|

Formule moléculaire |

C7H12O4 |

Poids moléculaire |

160.17 g/mol |

Nom IUPAC |

5,6-dimethoxyoxan-3-one |

InChI |

InChI=1S/C7H12O4/c1-9-6-3-5(8)4-11-7(6)10-2/h6-7H,3-4H2,1-2H3 |

Clé InChI |

LPRPOUKWGJGVEB-UHFFFAOYSA-N |

SMILES canonique |

COC1CC(=O)COC1OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxyoxan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5,6-dimethoxyhexanoic acid with a dehydrating agent such as thionyl chloride, followed by cyclization in the presence of a base like sodium hydroxide. The reaction conditions often require careful temperature control to ensure the formation of the desired oxane ring.

Industrial Production Methods

In an industrial setting, the production of 5,6-Dimethoxyoxan-3-one may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dimethoxyoxan-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5,6-dimethoxyoxan-3-ol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 5,6-dimethoxyhexanoic acid.

Reduction: Formation of 5,6-dimethoxyoxan-3-ol.

Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5,6-Dimethoxyoxan-3-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mécanisme D'action

The mechanism of action of 5,6-Dimethoxyoxan-3-one depends on its specific application and the molecular targets involved. In biological systems, the compound or its derivatives may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs in the Dioxanone Family

Several dioxanone derivatives share structural motifs with 5,6-dimethoxyoxan-3-one. For example:

- 3-Butyl-5,6-dimethoxy-5,6-dimethyldioxan-2-one (CAS: Not provided) has a longer alkyl chain at position 3, increasing lipophilicity (predicted logP higher than the target compound).

Key Differences :

Methoxy-Substituted Heterocycles

Xanthone Derivatives (e.g., 1,8-Dihydroxy-4,6-dimethoxyxanthone)

- Structure : Aromatic xanthone core (C₁₅H₁₂O₆) with hydroxyl and methoxy groups.

- Properties : Higher molecular weight (288.25 g/mol) and planarity enhance UV absorption and π-π stacking. Natural occurrence in plants suggests roles in antioxidant or bioactive pathways .

- Comparison: Unlike the dioxanone core, the xanthone system is rigid and aromatic, favoring interactions with biological targets (e.g., enzymes or DNA). Methoxy groups here enhance electron-donating effects, stabilizing the aromatic system.

Benzimidazole Derivatives (e.g., 5,6-Dimethoxybenzimidazole)

- Structure : Benzimidazole core (C₉H₁₀N₂O₂) with methoxy groups at positions 5 and 6.

- The methoxy groups improve solubility and hydrogen-bonding capacity .

- Comparison: The benzimidazole nitrogen atoms enable acid-base reactivity, unlike the electroneutral dioxanone.

6-(2,5-Dimethoxyphenyl)hexyl Bromide

- Structure : Aromatic benzene ring with 2,5-dimethoxy groups and a brominated alkyl chain (C₂₃H₂₈BrN₃O₂; MW: 458.40 g/mol).

- Properties: Serves as a synthetic intermediate for coupling reactions. The bromoalkyl chain facilitates nucleophilic substitutions, contrasting with the dioxanone’s ester reactivity .

- Comparison: The aromatic methoxy groups stabilize the ring via resonance, while the dioxanone’s methoxy groups influence steric and electronic effects on the cyclic ester.

Research Findings and Implications

Synthetic Accessibility: Dioxanone derivatives like 5,6-dimethoxyoxan-3-one require stereochemical control during synthesis, whereas xanthones are often isolated from natural sources .

Reactivity: The dioxanone’s ester group is prone to hydrolysis, unlike the stable aromatic systems of xanthones or benzimidazoles.

Applications: Methoxy groups in all compounds enhance polarity, but core structures dictate primary uses—dioxanones in polymer chemistry, xanthones in bioactivity studies, and benzimidazoles in pharmaceuticals.

Limitations : Direct data on melting points, solubility, or bioactivity are absent in the evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.